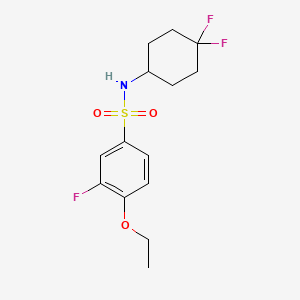

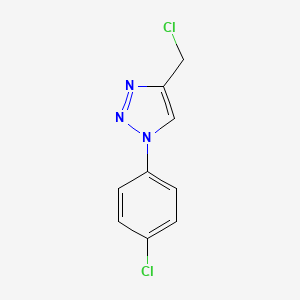

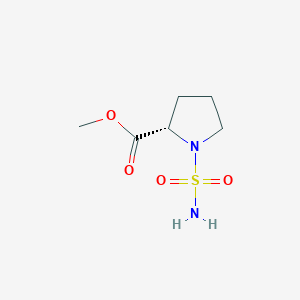

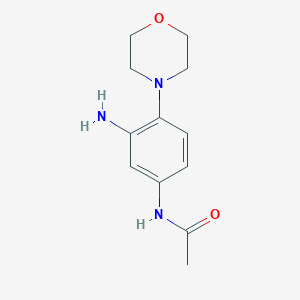

![molecular formula C24H24N4O2 B2485717 1-benzyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900890-18-8](/img/structure/B2485717.png)

1-benzyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

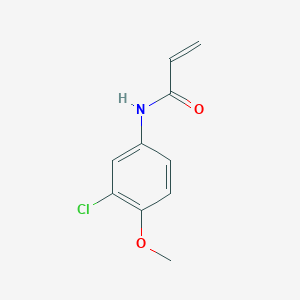

The compound belongs to a class of heterocyclic organic compounds characterized by a complex structure that includes multiple rings, some of which contain nitrogen atoms. This structure suggests potential for diverse chemical reactivity and physical properties, making it of interest in various fields of chemical research.

Synthesis Analysis

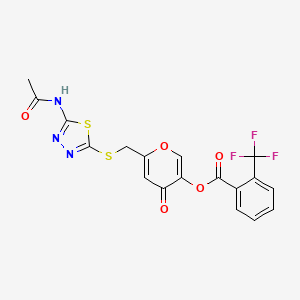

The synthesis of similar compounds often involves multi-step reactions, starting with the formation of an enamine followed by cyclization to form the heterocyclic core. For example, Furrer et al. (1994) describe the synthesis of antithrombotic compounds from enamines through thermal fusion with ureas, leading to pyrido[4,3-d]pyrimidine derivatives (Furrer, Wágner, & Fehlhaber, 1994). This process might be analogous to the synthesis of our compound of interest, suggesting a potential pathway involving similar intermediates.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by multiple aromatic and heteroaromatic rings. The presence of nitrogen atoms within these rings can significantly influence the electronic distribution across the molecule, impacting its chemical reactivity. Glidewell et al. (2003) explored the polymorphism in related pyrimidin-6(1H)-one compounds, revealing insights into the molecular arrangements and hydrogen bonding patterns that could be relevant to understanding our target compound's structure (Glidewell, Low, Marchal, & Quesada, 2003).

Chemical Reactions and Properties

The chemical reactivity of our compound can be inferred from related studies, which demonstrate a range of reactions including hydrogenation, methylation, and benzylation. For instance, Rečnik et al. (2000) showed how catalytic hydrogenation could be used to partially saturate heterocyclic systems and remove protecting groups, leading to derivatives with different physical properties (Rečnik, Toplak, Svete, Pizzioli, & Stanovnik, 2000).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. Zhang et al. (2010) detailed the luminescent properties of a related compound, highlighting its potential applications in materials science (Zhang, Sun, Chen, Li, & Sun, 2010).

Applications De Recherche Scientifique

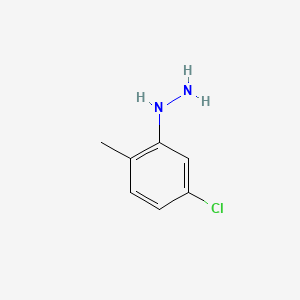

Synthesis and Biological Evaluation

The compound is involved in research focusing on the synthesis of new heterocyclic compounds, demonstrating its utility as a building block in medicinal chemistry. For instance, studies have explored its role in creating derivatives with potential antimicrobial activities, highlighting its significance in the development of new therapeutic agents (Al-Haiza, Mostafa, & El-kady, 2003).

Catalytic Processes in Synthesis

Research has also delved into catalytic processes involving this compound, aiming to optimize the synthesis of pyrido[1,2-a]benzimidazoles. These studies underscore the importance of catalysis in enhancing the efficiency and selectivity of the synthesis of complex heterocycles, which are core structures in many pharmaceuticals (Masters et al., 2011).

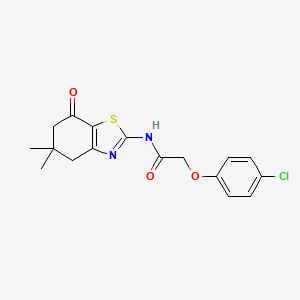

Antithrombotic Applications

There is research indicating the synthesis of new compounds from this chemical that have shown favorable cerebral and peripheral antithrombotic effects. Such findings point towards its potential utility in the development of treatments for thrombosis-related disorders (Furrer, Wágner, & Fehlhaber, 1994).

Structural and Functional Diversity

The compound serves as a precursor in the synthesis of a diverse array of heterocyclic systems, showcasing its versatility in organic synthesis. This includes the creation of structures with potential for various biological applications, from antitumor agents to materials with unique optical properties (Han et al., 2009).

Propriétés

IUPAC Name |

6-benzyl-5-(3-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c1-17-8-7-12-26(15-17)24(30)20-14-19-22(28(20)16-18-9-3-2-4-10-18)25-21-11-5-6-13-27(21)23(19)29/h2-6,9-11,13-14,17H,7-8,12,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUWWROZFKDOQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenyl)ethyl]-4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/structure/B2485634.png)

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2485636.png)

![4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl](/img/structure/B2485641.png)

![2-Chloro-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]acetamide](/img/structure/B2485643.png)

![N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]but-2-ynamide](/img/structure/B2485652.png)

![N-(5-{[(sec-butylamino)carbonyl]amino}-1,3-benzothiazol-2-yl)propanamide](/img/structure/B2485655.png)